molecular formula C7H16ClN B12292107 Butyl(3-chloropropyl)amine

Butyl(3-chloropropyl)amine

Cat. No.: B12292107
M. Wt: 149.66 g/mol
InChI Key: NEIFFYIKZKMFII-UHFFFAOYSA-N
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Description

Butyl(3-chloropropyl)amine is an organic compound with the molecular formula C7H16ClN. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(3-chloropropyl)amine can be synthesized through the nucleophilic substitution reaction of 3-chloropropylamine with butylamine. The reaction typically occurs under mild conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropylamine+butylamineThis compound+HCl\text{3-chloropropylamine} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropylamine+butylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl(3-chloropropyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with other nucleophiles to replace the chlorine atom.

    Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: It can be reduced to form primary or secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.

Major Products Formed

    Substitution: Products include various substituted amines depending on the nucleophile used.

    Oxidation: Products include amides or nitriles.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Butyl(3-chloropropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl(3-chloropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropropyl)dibutylamine
  • Butylamine
  • 3-chloropropylamine

Uniqueness

Butyl(3-chloropropyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in organic synthesis. Additionally, its applications in various fields, from chemistry to medicine, highlight its importance as a valuable chemical intermediate.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-(3-chloropropyl)butan-1-amine

InChI

InChI=1S/C7H16ClN/c1-2-3-6-9-7-4-5-8/h9H,2-7H2,1H3

InChI Key

NEIFFYIKZKMFII-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCCl

Origin of Product

United States

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